![molecular formula C14H12N2O4 B14382081 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-34-9](/img/structure/B14382081.png)
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a pyridin-3-ylmethylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions to form the intermediate 3-(pyridin-3-yl)benzoic acid . This intermediate can then be further reacted with hydroxylamine and a suitable carbamoylating agent to introduce the hydroxy and carbamoyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid.
Reduction: Formation of 4-hydroxy-3-{[(pyridin-3-yl)methyl]amino}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites, while the pyridin-3-yl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Pyridin-3-yl)benzoic acid: Lacks the hydroxy and carbamoyl groups, making it less versatile in terms of chemical reactivity.
4-Hydroxybenzoic acid: Lacks the pyridin-3-ylmethylcarbamoyl group, limiting its potential interactions with biological targets.
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridine ring in a different position, which can affect its binding properties and reactivity.
Uniqueness
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the presence of both hydroxy and carbamoyl groups, which enhance its chemical versatility and potential for biological interactions. The combination of these functional groups with the pyridin-3-yl moiety allows for a wide range of applications in various fields.
属性
CAS 编号 |
90183-34-9 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
4-hydroxy-3-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-4-3-10(14(19)20)6-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)(H,19,20) |
InChI 键 |
UDTAFODBJVKLIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


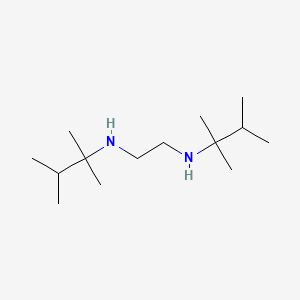
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
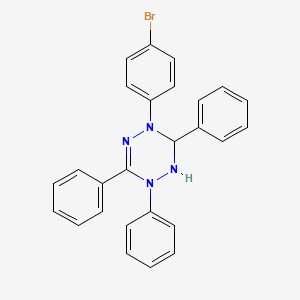
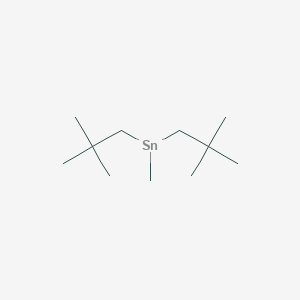
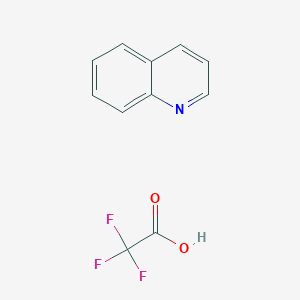
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

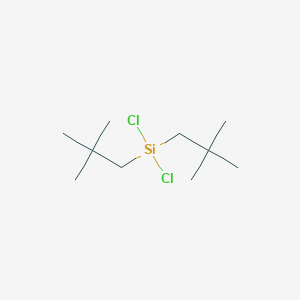
![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)

